molecular formula C18H18N4O5S2 B2897537 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide CAS No. 865592-28-5

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2897537
CAS No.: 865592-28-5
M. Wt: 434.49
InChI Key: YTONEQLRUHBJSV-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxicity against human neoplastic cell lines, with some inducing arrest in the S phase of the cell cycle and apoptosis in specific cell lines. For instance, certain derivatives displayed selective cytotoxic activity and PARP (Poly ADP-ribose polymerase) inhibition, suggesting a potential mechanism of action as anticancer agents (Romero-Castro et al., 2011).

Antiparasitic Properties

Studies on N-substituted benzothiazoles have demonstrated significant antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The efficacy of these compounds suggests a structural dependency on their antiprotozoal properties. Some compounds have shown promising activity against Leishmania in their intracellular amastigote form, indicating potential therapeutic roles against these parasites (Delmas et al., 2002).

Antibacterial Activity

The antibacterial activity of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment has been investigated. These N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides exhibited antibacterial activity against S. aureus and E. coli, highlighting their potential as antibacterial agents. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions performed on these compounds indicated favorable biological behavior, underscoring their potential for further pharmaceutical development (Rafiee Pour et al., 2019).

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-3-21(4-2)29(26,27)14-9-10-15-16(11-14)28-18(19-15)20-17(23)12-5-7-13(8-6-12)22(24)25/h5-11H,3-4H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTONEQLRUHBJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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